molecular formula C25H23N3O2 B5396831 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5396831
M. Wt: 397.5 g/mol
InChI Key: KWZAFMIQOCMYHO-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of dimethylamino and methoxyphenyl groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves several steps:

Chemical Reactions Analysis

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Condensation: The compound can undergo condensation reactions, forming larger molecules by combining with other compounds.

Scientific Research Applications

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with molecular targets through its functional groups. The dimethylamino and methoxyphenyl groups facilitate binding to specific receptors or enzymes, leading to changes in their activity. The compound’s ability to undergo intramolecular charge transfer (ICT) plays a crucial role in its photophysical properties and biological interactions .

Comparison with Similar Compounds

2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds:

Properties

IUPAC Name

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-27(2)19-15-12-18(13-16-19)14-17-24-26-21-9-5-4-8-20(21)25(29)28(24)22-10-6-7-11-23(22)30-3/h4-17H,1-3H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZAFMIQOCMYHO-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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